5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 1859831-77-8
VCID: VC3133741
InChI: InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-4-8-2-7(14)5-15-8/h3,7-8H,2,4-5H2,1H3
SMILES: CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

CAS No.: 1859831-77-8

Cat. No.: VC3133741

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane - 1859831-77-8

Specification

CAS No. 1859831-77-8
Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
IUPAC Name 5-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-4-8-2-7(14)5-15-8/h3,7-8H,2,4-5H2,1H3
Standard InChI Key QZFBYCADZGRROG-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3
Canonical SMILES CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3

Introduction

Structural Composition and Chemical Properties

Molecular Structure Overview

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane consists of two primary structural components: a substituted pyrimidine ring and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety. The compound features a 6-chloro-2-methylpyrimidin-4-yl group connected to the nitrogen atom (position 5) of the azabicyclic structure. This bicyclic component contains an oxygen atom at position 2, creating an oxazabicyclic system that serves as a key structural element in various pharmaceutical compounds.

Key Structural Features

The 2-oxa-5-azabicyclo[2.2.1]heptane portion represents a rigid bicyclic scaffold with stereochemical significance. Similar structures in the (1S,4S) configuration have been utilized in pharmaceutical research, as seen with the hydrochloride salt form (31560-06-2) . The bicyclic nature of this moiety likely confers conformational restrictions that can influence binding specificity to biological targets. The pyrimidine portion, with its chloro and methyl substituents, provides additional functionality that may contribute to the compound's biological activity and physicochemical properties.

Synthetic Approaches and Methodology

General Synthetic Strategies

Based on synthetic procedures for related compounds, the synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane would likely involve nucleophilic aromatic substitution reactions. This approach is commonly employed for introducing nitrogen-containing bicyclic systems onto halogenated heterocycles. Similar compounds have been synthesized using triethylamine as a base under elevated temperature conditions (130-140°C) in sealed reaction vessels .

Reaction Conditions Table

ParameterTypical ConditionsNotes
BaseTriethylamine (2-3 equivalents)Facilitates nucleophilic substitution
Temperature130-140°CHigh temperature required for substitution
Reaction Time4-6 hoursSealed tube reactions common
SolventNeat or minimal solventConcentration effects important
PurificationColumn chromatographyTypically using EtOAc/MeOH systems

Synthesis Considerations

The synthesis may follow pathways similar to those observed with other 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, where the bicyclic amine component acts as a nucleophile in displacement reactions with halogenated heterocycles . The use of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in these reactions suggests that this stereochemically defined building block could be important for introducing the bicyclic moiety with the correct spatial orientation.

Physicochemical Properties and Drug-Like Characteristics

Key Parameters and Brain Penetration

Based on the properties of related azabicyclic compounds, 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane likely possesses moderate lipophilicity and favorable membrane permeability. These properties would be essential for potential central nervous system (CNS) applications. Related compounds have demonstrated excellent brain/plasma partitioning, suggesting potential applications in neurological disorders .

Predicted Properties Table

PropertyPredicted ValueSignificance
Molecular WeightModerateFavorable for drug development
cLogPModerateBalance between aqueous solubility and membrane permeability
H-bond AcceptorsMultipleImportant for target binding
H-bond DonorsLimitedImproves membrane permeability
Rotatable BondsFewContributes to conformational rigidity
CNS PenetrationPotentially favorableImportant for neurological applications

Synthetic Utility and Chemical Transformations

Chemical Derivatization Opportunities

The chloro substituent on the pyrimidine ring presents opportunities for further functionalization through various transition metal-catalyzed cross-coupling reactions. Based on general procedures described for related compounds, palladium-catalyzed Suzuki coupling reactions could potentially be employed for introducing additional functionality at this position . Such modifications could tune the biological activity and physicochemical properties of the compound.

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